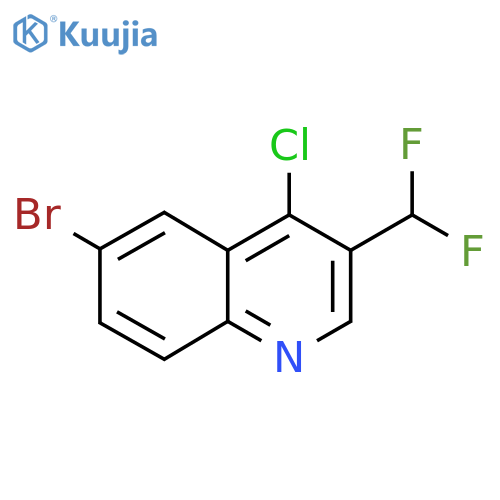Cas no 1992041-78-7 (6-Bromo-4-chloro-3-(difluoromethyl)quinoline)

1992041-78-7 structure
商品名:6-Bromo-4-chloro-3-(difluoromethyl)quinoline
6-Bromo-4-chloro-3-(difluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- SYCGOPZLCQKWGM-UHFFFAOYSA-N
- 6-bromo-4-chloro-3-(difluoromethyl)quinoline
- BrC=1C=C2C(=C(C=NC2=CC=1)C(F)F)Cl
- EN300-6508314
- 1992041-78-7
- 6-Bromo-4-chloro-3-(difluoromethyl)quinoline
-
- インチ: 1S/C10H5BrClF2N/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4,10H
- InChIKey: SYCGOPZLCQKWGM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(F)F)=CN=2)Cl
計算された属性
- せいみつぶんしりょう: 290.92620g/mol
- どういたいしつりょう: 290.92620g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 12.9Ų
6-Bromo-4-chloro-3-(difluoromethyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508314-0.05g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.05g |
$744.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-5.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 5g |
$2566.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-0.1g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.1g |
$779.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-10.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 10g |
$3807.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-1.0g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 1g |
$884.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-0.5g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.5g |
$849.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-0.25g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 0.25g |
$814.0 | 2023-05-29 | ||
| Enamine | EN300-6508314-2.5g |
6-bromo-4-chloro-3-(difluoromethyl)quinoline |
1992041-78-7 | 2.5g |
$1735.0 | 2023-05-29 |
6-Bromo-4-chloro-3-(difluoromethyl)quinoline 関連文献
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
1992041-78-7 (6-Bromo-4-chloro-3-(difluoromethyl)quinoline) 関連製品
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
